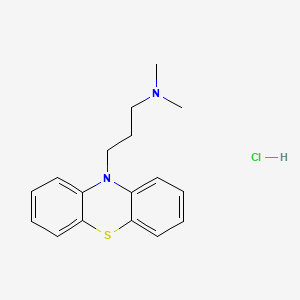

Promazine Hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSXRLRGOICGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046949 | |

| Record name | Promazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53-60-1 | |

| Record name | Promazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Promazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Promazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16EOR79U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

promazine hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Promazine Hydrochloride

Abstract

This compound is a first-generation, low-potency antipsychotic agent belonging to the phenothiazine class of compounds.[1][2] First approved in 1956, its therapeutic utility is rooted in a complex pharmacodynamic profile characterized by broad-spectrum antagonism at multiple G-protein coupled receptors (GPCRs) within the central nervous system.[1][3] This guide provides a detailed technical examination of the molecular mechanisms underpinning the action of this compound. We will dissect its interactions with primary and secondary receptor targets, delineate the downstream signaling cascades it modulates, and present validated experimental protocols for characterizing its pharmacologic activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of neuropsychopharmacology.

Introduction: The Phenothiazine Scaffold and Promazine's Place

Promazine is a derivative of phenothiazine, a chemical scaffold shared by numerous early antipsychotic drugs, including chlorpromazine.[1][4] Its therapeutic efficacy, particularly in managing agitation and psychotic symptoms, stems from its ability to modulate dopaminergic and serotonergic neurotransmission.[2][5] However, its clinical profile is also defined by a significant affinity for a range of other neuroreceptors, which contributes to its side-effect profile.[1][3] Unlike high-potency typical antipsychotics that are more selective for the dopamine D2 receptor, promazine's "promiscuous" binding explains both its therapeutic applications and its adverse effects, such as sedation and anticholinergic symptoms.[1][6][7]

Core Pharmacodynamics: A Multi-Receptor Antagonist Profile

The primary mechanism of action for this compound is competitive antagonism at several key neurotransmitter receptors.[8] The antipsychotic effects are largely attributed to its blockade of dopamine and serotonin receptors, while interactions with adrenergic, histaminergic, and muscarinic receptors are primarily associated with its side effects.[1][9]

Dopamine Receptor Antagonism: The Antipsychotic Cornerstone

The cornerstone of typical antipsychotic action is the blockade of post-synaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[9][10] Promazine is an antagonist at dopamine D1, D2, and D4 receptors.[1][8]

-

D2 Receptor Signaling Cascade: The D2 receptor is a Gi/o-coupled GPCR.[11][12] Upon binding dopamine, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[12] By competitively blocking the D2 receptor, promazine prevents this cascade, leading to a normalization of the hyperdopaminergic state believed to underlie the positive symptoms of psychosis, such as hallucinations and delusions.[2][9][13]

Serotonin Receptor Antagonism: Modulating Atypicality

Promazine exhibits potent antagonism at serotonin 5-HT2A and 5-HT2C receptors.[1][3] Notably, its activity at 5-HT2A receptors is greater than at D2 receptors, a characteristic more commonly associated with atypical antipsychotics.[1][3] This dual antagonism is thought to mitigate the risk of extrapyramidal side effects (EPS) and may improve negative symptoms by increasing dopamine release in other brain regions, such as the nigrostriatal and prefrontal pathways.[14][15]

-

5-HT2A Receptor Signaling Cascade: The 5-HT2A receptor is a Gq/11-coupled GPCR.[16] Agonist binding activates the Gq protein, which stimulates the enzyme phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[16][17] Promazine's blockade of the 5-HT2A receptor prevents this excitatory signaling cascade.[18]

Secondary Receptor Targets and Clinical Implications

Promazine's broad receptor-binding profile is responsible for many of its characteristic side effects.[1]

-

Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors leads to anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[1][2]

-

Histamine H1 Receptors: Blockade of H1 receptors is a primary contributor to the sedative and hypnotic effects of promazine, as well as potential weight gain.[1][6][9]

-

Alpha-1 Adrenergic Receptors: Antagonism at α1-adrenergic receptors inhibits vasoconstriction, leading to potential orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and reflex tachycardia.[1][19]

Receptor Binding Affinity Profile

The relative potency of promazine at its various targets can be quantified by its binding affinity (Ki), where a lower Ki value indicates a higher binding affinity.

| Receptor Target | UniProt ID | Action | Ki (-log[M]) |

| Alpha-1A Adrenergic Receptor | P35348 | Antagonist | 8.23 |

| D(2) Dopamine Receptor | P14416 | Antagonist | 6.70 |

| 5-HT Receptor 2A | P28223 | Antagonist | 7.80 |

| 5-HT Receptor 2C | P28335 | Antagonist | 7.28 |

| Sodium-dependent noradrenaline transporter | P23975 | - | 7.89 |

| Sodium-dependent serotonin transporter | P31645 | - | 7.34 |

| Data sourced from Drug Central.[20] |

Pharmacokinetics and Metabolism

Promazine is readily absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism, resulting in lower plasma concentrations after oral administration compared to intramuscular injection.[21] It is extensively metabolized in the liver via hydroxylation, N-oxidation, oxidation of the sulfur atom, and dealkylation, followed by conjugation with glucuronic acid.[21] Promazine is highly protein-bound, widely distributed in the body, and readily crosses the blood-brain barrier.[21][22] Its metabolites, some of which are active, are excreted in urine and feces.[21]

Experimental Protocols for Mechanistic Characterization

To elucidate the mechanism of action for a compound like promazine, a series of in-vitro assays are essential. These protocols serve as self-validating systems to confirm receptor binding and functional modulation.

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

-

Materials:

-

Cell membranes from a stable cell line overexpressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

This compound serial dilutions.

-

96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

-

-

Methodology:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the promazine serial dilutions.

-

Add 50 µL of the radioligand ([³H]-Spiperone) at a concentration near its Kd value.

-

Add 100 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts from wells with Haloperidol) from total binding.

-

Plot the percentage of specific binding against the log concentration of promazine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of promazine that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Gq-Coupled Receptor Functional Assay (Calcium Flux)

This assay measures the functional antagonism of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by monitoring changes in intracellular calcium.[23][24]

-

Objective: To determine the potency (IC₅₀) of this compound in inhibiting serotonin-induced calcium mobilization via the 5-HT2A receptor.

-

Materials:

-

A stable cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or aequorin).

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound serial dilutions.

-

A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation).

-

-

Methodology:

-

Plate the 5-HT2A expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 45-60 minutes at 37°C, according to the manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of promazine (or vehicle control) to the wells and pre-incubate for 15-30 minutes.

-

Place the plate in the fluorescence reader and begin recording baseline fluorescence.

-

Using the instrument's fluidics, add a pre-determined concentration of serotonin (typically the EC₈₀) to all wells simultaneously.

-

Continue recording the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well, subtracting the baseline fluorescence.

-

Normalize the data, setting the response in the vehicle-only wells (with serotonin addition) as 100% and the response in wells with no serotonin as 0%.

-

Plot the normalized response against the log concentration of promazine.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ value.

-

Conclusion

The mechanism of action of this compound is a paradigmatic example of a multi-receptor antagonist. Its antipsychotic effects are primarily driven by the blockade of dopamine D2 and serotonin 5-HT2A receptors, consistent with the foundational hypotheses of psychosis treatment.[1][10][14] However, its simultaneous antagonism of muscarinic, histaminergic, and adrenergic receptors is integral to its overall clinical profile, including its significant sedative and anticholinergic side effects.[1] A thorough understanding of this complex polypharmacology, validated through rigorous in-vitro binding and functional assays, is critical for the rational design of future CNS therapeutics and for providing a mechanistic basis for its clinical application.

References

- 1. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. carewellpharma.in [carewellpharma.in]

- 5. jebms.org [jebms.org]

- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. What is the mechanism of Chlorthis compound? [synapse.patsnap.com]

- 10. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 15. jebms.org [jebms.org]

- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. promazine [drugcentral.org]

- 21. medicines.org.uk [medicines.org.uk]

- 22. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. probiocdmo.com [probiocdmo.com]

The Structure-Activity Relationship of Promazine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Promazine hydrochloride, a first-generation antipsychotic of the phenothiazine class, has served as a foundational molecule in the development of neuroleptic agents. Its clinical efficacy is intrinsically linked to its chemical architecture, which dictates its interaction with various neurotransmitter receptors, primarily the dopamine D2 receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the pharmacological profile of promazine and its analogs. We will dissect the core structural components of the phenothiazine scaffold—the tricyclic nucleus, the N10-alkylamino side chain, and the C2-substituent—to elucidate the molecular determinants of antipsychotic activity. This analysis is supported by quantitative binding data, detailed experimental protocols for receptor affinity and functional assessment, and visual models of key concepts to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel central nervous system agents.

Introduction: The Phenothiazine Scaffold and the Dawn of Antipsychotic Therapy

The discovery of chlorpromazine in the 1950s, a close analog of promazine, revolutionized the treatment of psychosis and laid the groundwork for modern psychopharmacology.[1] These phenothiazine derivatives were found to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, primarily through their ability to antagonize dopamine D2 receptors in the mesolimbic pathway.[2][3] this compound itself, differing from chlorpromazine by the absence of a chlorine atom at the 2-position, exhibits a similar, albeit less potent, antipsychotic profile.[4] The study of promazine and its extensive family of analogs has been instrumental in defining the pharmacophore required for dopamine receptor blockade and has guided the development of subsequent generations of antipsychotic drugs.[5][6] Understanding the intricate SAR of this class of compounds remains a critical exercise for medicinal chemists aiming to design novel therapeutics with improved efficacy and reduced side-effect profiles.

The Core Pharmacophore: A Trifecta of Structural Determinants

The antipsychotic activity of promazine and its congeners is dictated by three key structural features: the phenothiazine ring system, the length and nature of the aminoalkyl side chain at the N10 position, and the substituent at the C2 position of the tricyclic nucleus.

The Phenothiazine Nucleus: More Than Just a Scaffold

The tricyclic phenothiazine ring system is the foundational structure, providing the necessary lipophilicity for blood-brain barrier penetration.[1] While the unsubstituted phenothiazine core itself is devoid of significant antipsychotic activity, it serves as the essential anchor for the side chain and any ring substituents.[7] Oxidation of the sulfur atom at the 5-position to a sulfoxide or sulfone dramatically reduces or abolishes antipsychotic activity, highlighting the importance of the specific electronic and conformational properties of the thia- and aza-heterocycle.[8]

The N10-Alkylamino Side Chain: A Critical Link

The nature of the side chain attached to the nitrogen atom at position 10 is a crucial determinant of neuroleptic potency.

-

Chain Length: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for potent antipsychotic activity.[1][7] Shortening the chain to two carbons, as seen in promethazine, significantly reduces antidopaminergic effects and enhances antihistaminic and anticholinergic properties.[7]

-

Terminal Amino Group: A tertiary amino group is essential for maximal neuroleptic activity.[1][7] Primary and secondary amines exhibit significantly lower potency. The nature of the alkyl groups on this nitrogen also plays a role; dimethylamino substitution, as in promazine, is common. Incorporating the terminal nitrogen into a piperazine or piperidine ring can modulate potency and side-effect profiles. Notably, piperazine-containing phenothiazines often exhibit higher potency than their aliphatic counterparts.[3]

The C2-Substituent: The Potency Modulator

The substituent at the 2-position of the phenothiazine ring has the most profound impact on antipsychotic potency. Promazine, being unsubstituted at this position, is less potent than its 2-substituted analogs.

-

Electron-Withdrawing Groups: The introduction of an electron-withdrawing group at the C2 position significantly enhances antipsychotic activity.[1][7] The order of potency generally follows the electron-withdrawing strength of the substituent, for example, -CF3 > -Cl > -H.[3] This is clearly illustrated by comparing the D2 receptor affinity of promazine (unsubstituted) with that of chlorpromazine (-Cl) and triflupromazine (-CF3).

-

Positional Isomerism: Substitution at other positions on the phenothiazine ring (1, 3, or 4) generally leads to a decrease in antipsychotic activity compared to substitution at the 2-position.[1]

The prevailing hypothesis for this observation is that the C2-substituent engages in favorable van der Waals interactions with the N10-side chain, inducing a conformation that mimics the spatial arrangement of dopamine, thereby facilitating competitive antagonism at the D2 receptor.[1]

Quantitative Analysis of Structure-Activity Relationships

The SAR principles outlined above are substantiated by quantitative data from in vitro pharmacological assays. Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor, providing a direct measure of its binding potency (Ki value).

Data Presentation: Dopamine D2 Receptor Binding Affinities of Promazine Analogs

| Compound | R1 (C2-Substituent) | R2 (N10-Side Chain) | Dopamine D2 Receptor Binding Affinity (Ki, nM) |

| Promazine | -H | -(CH2)3N(CH3)2 | ~10-50 |

| Chlorpromazine | -Cl | -(CH2)3N(CH3)2 | ~1-10[9] |

| Triflupromazine | -CF3 | -(CH2)3N(CH3)2 | ~1-5 |

| Fluphenazine | -CF3 | -(CH2)3-N(CH2CH2OH)-piperazine | 0.4[9] |

| Promethazine | -H | -CH2CH(CH3)N(CH3)2 | >100 |

Note: Ki values are approximate and can vary between studies depending on the experimental conditions. This table is a representative compilation from multiple sources to illustrate SAR trends.

This data clearly demonstrates that the addition of an electron-withdrawing group at the C2 position (Cl in chlorpromazine, CF3 in triflupromazine) increases affinity for the D2 receptor compared to the unsubstituted promazine. Furthermore, the incorporation of a piperazine moiety in the side chain, as in fluphenazine, leads to a significant enhancement in binding affinity. Conversely, altering the three-carbon chain to a two-carbon, branched chain in promethazine drastically reduces D2 receptor affinity.

Experimental Protocols for SAR Determination

To empirically determine the SAR of novel promazine analogs, a standardized set of in vitro assays is essential. Below are detailed protocols for a radioligand binding assay to determine D2 receptor affinity and a functional assay to measure the downstream consequences of receptor antagonism.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki Determination)

This protocol outlines a competitive binding experiment to determine the affinity of a test compound for the human dopamine D2 receptor using [3H]spiperone, a high-affinity antagonist radioligand.[10][11]

Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to displace [3H]spiperone from D2 receptors.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Test Compounds: this compound or its analogs, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration) or another suitable D2 antagonist.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Step-by-Step Methodology:

-

Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and dilute to a final protein concentration of 20-40 µ g/well .

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, [3H]spiperone, and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]spiperone, non-specific binding control, and membrane suspension.

-

Competitor Wells: Assay buffer, [3H]spiperone, varying concentrations of the test compound, and membrane suspension.

-

-

Reagent Addition:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound at various concentrations (typically 10-12 concentrations spanning from 1 pM to 10 µM) or the non-specific binding control to the appropriate wells.

-

Add 25 µL of [3H]spiperone solution (at a final concentration close to its Kd, e.g., 0.1-0.3 nM).

-

Initiate the binding reaction by adding 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[12]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average DPM of the non-specific binding wells from the average DPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression analysis to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation :[9] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (determined from a separate saturation binding experiment).[10]

-

Functional Assay: Dopamine D2 Receptor-Mediated cAMP Inhibition

This protocol measures the ability of a test compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation (which is coupled to Gi/o proteins).[2]

Objective: To determine the functional potency (IC50) of a test compound as a D2 receptor antagonist.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) with supplements.

-

Agonist: Dopamine.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compounds: this compound or its analogs.

-

cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Step-by-Step Methodology:

-

Cell Culture and Plating: Culture the cells under standard conditions (37°C, 5% CO2). Seed the cells into 96- or 384-well plates and grow to 80-90% confluency.

-

Cell Stimulation:

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with varying concentrations of the antagonist (test compound) for 15-30 minutes.

-

Add a fixed concentration of dopamine (typically its EC80, the concentration that gives 80% of the maximal response) in the presence of forskolin (to stimulate cAMP production).

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement assay following the kit's protocol.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Calculate the concentration of cAMP in each well.

-

Plot the cAMP concentration (or the fluorescence ratio for HTRF assays) against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression to determine the IC50 value of the antagonist.

-

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the essential pharmacophore, the D2 receptor signaling pathway, and a typical experimental workflow.

Diagram 1: The Phenothiazine Pharmacophore for D2 Antagonism

References

- 1. SAR of phenothiazine.pptx [slideshare.net]

- 2. innoprot.com [innoprot.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sar of phenothiazine by sirajuddin | PPTX [slideshare.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Pharmacological Profiling of Promazine Hydrochloride

This guide provides a comprehensive framework for the pharmacological characterization of promazine hydrochloride, a phenothiazine derivative with a rich history in therapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a strategic and methodologically robust approach to defining the complete pharmacological signature of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating and authoritative exploration of this compound's multifaceted interactions with biological systems.

Introduction: Deconstructing a Classic Phenothiazine

This compound, first approved in 1956, is a first-generation antipsychotic and antiemetic belonging to the phenothiazine class.[1] Its clinical utility stems from a complex interplay with multiple neurotransmitter systems.[2][3] A thorough pharmacological profiling is therefore not merely an academic exercise but a critical step in understanding its therapeutic window, predicting potential adverse effects, and identifying opportunities for novel therapeutic applications. This guide will provide the strategic and technical details necessary to conduct such a comprehensive evaluation.

Core Mechanism of Action: A Multi-Receptor Antagonist Profile

This compound's primary therapeutic effects are attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, its clinical profile is significantly influenced by its interactions with a broader range of receptors, contributing to both its therapeutic efficacy and its side-effect profile.[1][3] A comprehensive understanding of its receptor binding affinity is paramount.

Primary Target Engagement: Dopamine and Serotonin Receptor Systems

The antipsychotic effects of promazine are largely mediated by its blockade of postsynaptic D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis such as hallucinations and delusions.[1][2] Concurrently, its antagonism of 5-HT2A receptors is believed to contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists.[1][3]

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of this compound for its primary targets.

Diagram: Competitive Radioligand Binding Assay Workflow

References

Technical Guide: Promazine Hydrochloride's Binding Affinity for Dopamine Receptors

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the binding affinity of promazine hydrochloride for the five subtypes of dopamine receptors (D1-D5). Promazine, a first-generation phenothiazine antipsychotic, exerts its therapeutic effects primarily through the antagonism of these receptors.[1][2] Understanding the specific binding profile—the affinity (Ki) of promazine for each receptor subtype—is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and explaining its side-effect profile. This document details the principles and a self-validating methodology for determining binding affinity via competitive radioligand binding assays, presents a consolidated summary of promazine's binding data, and explores the functional consequences of receptor antagonism through an analysis of downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of promazine's pharmacology.

Introduction to Promazine and the Dopamine Receptor Family

1.1. This compound: A Phenothiazine Antipsychotic

Promazine is a phenothiazine derivative that was historically used for its antipsychotic and antiemetic properties, particularly in the short-term treatment of psychomotor agitation.[1][2] Its molecular mechanism of action is complex, involving antagonism at a wide range of neurotransmitter receptors, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[3][4] The antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[3] However, its broad receptor-binding profile also accounts for its various side effects.

1.2. The Dopamine Receptor Superfamily

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the brain, including motor control, motivation, reward, and cognitive function.[5][6] They are classified into two main families based on their structure, pharmacology, and downstream signaling mechanisms:

-

D1-like Receptors (D1 and D5): These receptors are typically coupled to a stimulatory G protein (Gαs or Gαolf).[7] Activation of D1-like receptors stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[8][9]

-

D2-like Receptors (D2, D3, and D4): These receptors are coupled to an inhibitory G protein (Gαi/o).[10][11] Their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[12]

The differential affinity of a drug like promazine for these receptor subtypes determines its overall pharmacological effect.

1.3. The Significance of Receptor Binding Affinity (Ki)

In pharmacology, the affinity of a drug for its receptor is a measure of how tightly it binds. This is quantified by the dissociation constant (Kd) or, for a competing drug (an antagonist like promazine), the inhibition constant (Ki).

-

Inhibition Constant (Ki): This value represents the concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no radioligand were present.[13] A lower Ki value signifies a higher binding affinity and greater potency. Ki is an intrinsic property of the drug-receptor interaction and, unlike the IC50 value, is independent of the specific assay conditions (like substrate concentration), making it the gold standard for comparing the potency of different drugs.[13][14]

Understanding promazine's Ki at each dopamine receptor subtype allows researchers to build a comprehensive picture of its selectivity and potential clinical impact.

Methodology: A Self-Validating System for Determining Binding Affinity

The cornerstone for determining a drug's binding affinity is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., promazine) to displace a specific, radioactively labeled ligand ("radioligand") from its receptor. The protocol described below is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.

2.1. Causality Behind Experimental Choices

-

Receptor Source: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human dopamine receptor subtype or from specific brain regions known to be rich in a particular receptor (e.g., striatum for D1/D2). This ensures that the binding being measured is specific to the receptor of interest.

-

Radioligand Selection: The radioligand must be highly specific and have a high affinity for the target receptor. This choice is critical for achieving a sufficient signal-to-noise ratio. For example, [³H]SCH23390 is a classic choice for D1-like receptors, while [³H]Spiperone or [³H]Raclopride are frequently used for D2-like receptors.[15]

-

Assay Buffer: A stable buffer system (e.g., 50 mM Tris-HCl) is used to maintain a physiological pH (typically 7.4), which is essential for consistent receptor conformation and ligand binding. Additives like MgCl2 are often included as they can be required for optimal receptor integrity and G protein coupling.[16]

-

Filtration: Rapidly separating bound from free radioligand is crucial. This is achieved by vacuum filtration through glass fiber filters (e.g., GF/C). The filters are often pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter material.[16]

2.2. Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

2.3. Step-by-Step Experimental Protocol

This protocol outlines a typical competitive binding assay in a 96-well format.

-

Membrane Preparation:

-

Homogenize receptor-expressing cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[16]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[16]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Assay Plate Setup:

-

Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the chosen radioligand.[16]

-

Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration (e.g., 10 µM) of a standard, non-radioactive antagonist (e.g., haloperidol for D2), and 50 µL of the radioligand. This saturates the specific binding sites, so any remaining radioactivity represents non-specific binding.[16]

-

Competition Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (typically a serial dilution spanning several orders of magnitude), and 50 µL of the radioligand.[16]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation ensures mixing.[16]

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a PEI-soaked glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[16]

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

-

2.4. Data Analysis: From IC50 to Ki

-

Calculate Specific Binding: For each concentration of promazine, calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Determine IC50: Plot the specific binding as a function of the logarithm of promazine concentration. Fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of promazine that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki using the Cheng-Prusoff Equation: The Ki value is derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[13]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of promazine.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined in separate saturation binding experiments).

-

This conversion is crucial because the IC50 value is dependent on assay conditions, whereas the Ki is a true measure of the inhibitor's affinity.[13][14]

Binding Affinity Profile of this compound

The following table summarizes the binding affinities (Ki) of promazine for human dopamine receptor subtypes, as well as other key receptors implicated in its therapeutic and side-effect profile. Data is compiled from the NIMH Psychoactive Drug Screening Program (PDSP) and other authoritative sources. Lower Ki values indicate higher affinity.

| Receptor Target | Ki (nM) | Receptor Family / Function | Implication of Antagonism |

| Dopamine D1 | 24 | D1-like (Gαs-coupled) | Potential cognitive blunting, apathy |

| Dopamine D2 | 4.6 | D2-like (Gαi-coupled) | Primary Antipsychotic Effect ; Extrapyramidal side effects (EPS), hyperprolactinemia |

| Dopamine D3 | 7.4 | D2-like (Gαi-coupled) | Modulation of cognition and mood |

| Dopamine D4 | 10 | D2-like (Gαi-coupled) | Role in cognition; clozapine-like effects |

| Dopamine D5 | 48 | D1-like (Gαs-coupled) | Modulation of blood pressure, cognition |

| Serotonin 5-HT2A | 2.6 | Serotonergic | Atypical antipsychotic properties, reduced EPS risk |

| Histamine H1 | 2.6 | Histaminergic | Sedation, weight gain |

| Muscarinic M1 | 23 | Cholinergic | Anticholinergic side effects (dry mouth, blurred vision, constipation) |

| Adrenergic α1A | 3.6 | Adrenergic | Orthostatic hypotension, dizziness |

(Data synthesized from multiple sources, including the NIMH PDSP database, for illustrative purposes of a typical profile)[3][4][17]

Analysis of the Profile: Promazine exhibits high affinity for the D2 receptor (Ki = 4.6 nM), which is consistent with its classification as a typical antipsychotic.[3] It also shows significant affinity for D3 and D4 receptors. Its affinity for D1-like receptors (D1 and D5) is comparatively lower. Critically, promazine is not selective; it possesses very high affinity for 5-HT2A, H1, and α1A receptors.[3][4] This "dirty" pharmacological profile explains both its therapeutic actions and its prominent sedative, anticholinergic, and cardiovascular side effects.

Functional Consequences: Downstream Signaling Pathways

Promazine's antagonism at dopamine receptors directly impacts intracellular signaling cascades. By blocking dopamine's access, promazine prevents the conformational change in the receptor required to activate its associated G protein, thereby inhibiting downstream events.

4.1. D1-like Receptor Signaling (Gs Pathway)

D1 and D5 receptors couple to Gαs/olf proteins.[7] When activated by dopamine, Gαs stimulates adenylyl cyclase (AC) to convert ATP into cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, altering neuronal excitability and gene expression.[8][18] Promazine, as an antagonist, blocks this entire cascade.

Caption: Promazine blocks the D1-like receptor Gs-coupled pathway.

4.2. D2-like Receptor Signaling (Gi Pathway)

D2, D3, and D4 receptors couple to Gαi/o proteins.[10] When activated by dopamine, the αi subunit is released and directly inhibits adenylyl cyclase, leading to a decrease in cAMP production and reduced PKA activity.[12] Promazine's antagonism at these receptors prevents this inhibition. The therapeutic effect in psychosis is believed to result from blocking D2 receptor signaling in hyperactive dopaminergic pathways.

Caption: Promazine blocks the D2-like receptor Gi-coupled pathway.

Conclusion

This compound is a potent antagonist at D2-like dopamine receptors, a characteristic that underlies its primary antipsychotic mechanism. However, a comprehensive analysis of its binding affinity reveals a broad pharmacological footprint, with high affinity for numerous other monoamine receptors. The quantitative determination of its Ki values through rigorous, self-validating radioligand binding assays is fundamental to understanding this profile. By mapping these affinities to their respective downstream signaling pathways, researchers and clinicians can develop a more sophisticated model of promazine's action, providing a causal link between molecular binding events, therapeutic outcomes, and the manifestation of side effects. This detailed mechanistic insight remains critical for the development of next-generation therapeutics with improved efficacy and selectivity.

References

- 1. promazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 14. youtube.com [youtube.com]

- 15. resources.tocris.com [resources.tocris.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

An In-depth Technical Guide to Promazine Hydrochloride Protein Binding Assays and Kinetics

<

This guide provides a comprehensive technical overview of promazine hydrochloride's interaction with plasma proteins, a critical aspect of its pharmacokinetic and pharmacodynamic profile. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental methodologies, and kinetic analysis of promazine's protein binding.

Introduction: The Significance of Promazine's Protein Binding

Promazine is a phenothiazine derivative utilized for its antipsychotic and antiemetic properties.[1][2] Its mechanism of action involves antagonism at various receptors, including dopamine, serotonin, muscarinic, and histamine receptors.[1][3] The clinical efficacy and disposition of promazine are significantly influenced by its propensity to bind to plasma proteins. This binding is extensive, with reports indicating approximately 94% of promazine is bound to proteins in the bloodstream.[1][2]

The extent of plasma protein binding (PPB) is a pivotal parameter in drug development. It governs the concentration of the unbound, or "free," drug in circulation, which is the fraction available to interact with therapeutic targets and exert its pharmacological effect.[4][5] High protein binding can affect a drug's distribution, metabolism, and clearance, thereby influencing its half-life and potential for drug-drug interactions.[4][6] For a drug like promazine, understanding the nuances of its protein binding is essential for predicting its in vivo behavior and optimizing therapeutic regimens.

Primary Protein Interactions of Promazine

Promazine, as a basic drug, primarily interacts with several key plasma proteins:

-

Human Serum Albumin (HSA): As the most abundant protein in plasma, HSA is a major binding partner for many drugs.[7] It possesses multiple binding sites, with Sudlow sites I and II being the most well-characterized for drug interactions.[8][9] Phenothiazines, including promazine, have been shown to bind to HSA, often with a high capacity but lower affinity compared to other proteins.[10][11] This interaction is largely driven by hydrophobic forces.[11]

-

Alpha-1-Acid Glycoprotein (AAG): This acute-phase reactant protein is a primary binding site for many basic drugs.[10] For phenothiazines like promazine, AAG often exhibits a lower binding capacity but a higher affinity compared to albumin.[10][11] The concentration of AAG can increase in response to inflammatory conditions, which can, in turn, increase the plasma protein binding of drugs like promazine.[12]

-

Lipoproteins: Due to their lipophilic nature, phenothiazines can also associate with lipoproteins in the plasma.[10]

The binding of promazine to these proteins is a dynamic equilibrium, and the fraction of unbound drug can be influenced by factors such as the concentrations of the drug and proteins, the presence of other drugs that may compete for the same binding sites, and the patient's clinical status.[6][12]

Methodologies for Assessing Promazine-Protein Binding

Several robust analytical techniques are employed to quantify the extent of drug-protein binding. The choice of method depends on the drug's properties and the specific information required.[4][13]

Equilibrium Dialysis (ED)

Equilibrium dialysis is widely considered the "gold standard" for protein binding studies due to its accuracy and reliability.[5][14]

Principle: The method involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment.[14] The membrane allows the free drug to diffuse across until its concentration is at equilibrium in both chambers, while the larger protein-bound drug complexes are retained.[14][15]

Workflow Diagram:

Caption: Workflow for Equilibrium Dialysis.

Detailed Protocol:

-

Preparation: A rapid equilibrium dialysis (RED) device or a similar apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 8-14 kDa) is used.[5][14]

-

Sample Addition: Human plasma is spiked with this compound at a known concentration. A defined volume of this mixture is added to the plasma chamber of the dialysis cell.[14]

-

Buffer Addition: An equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the buffer chamber.[14][16]

-

Equilibration: The dialysis unit is sealed and incubated at 37°C for a sufficient period (typically 4-6 hours or longer for highly lipophilic compounds) with gentle agitation to allow the unbound drug to reach equilibrium.[15][16][17]

-

Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To ensure matrix consistency for analysis, the plasma sample is often mixed with clean buffer, and the buffer sample is mixed with drug-free plasma.[15] The concentration of promazine in each sample is then accurately quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.[17]

Ultracentrifugation

Ultracentrifugation is another reliable method that physically separates the free drug from the protein-bound fraction without the use of a membrane.[4][20]

Principle: This technique leverages high centrifugal forces to pellet the larger protein molecules and their bound drug complexes, leaving the smaller, unbound drug molecules in the supernatant.[20][21]

Workflow Diagram:

Caption: Workflow for Ultracentrifugation.

Detailed Protocol:

-

Sample Preparation: A sample of plasma is spiked with this compound.

-

Centrifugation: The sample is subjected to ultracentrifugation at very high speeds (e.g., 30,000 rpm or higher) for a specified duration.[20]

-

Separation: The centrifugal force causes the plasma proteins and the drug bound to them to sediment at the bottom of the tube.[21]

-

Sampling: A sample of the supernatant, which represents the protein-free fraction containing the unbound drug, is carefully collected.[21]

-

Analysis: The concentration of promazine in the supernatant is determined by a suitable analytical method like LC-MS/MS.[22][23] The total drug concentration in the initial plasma sample is also measured.

-

Calculation: The fraction unbound is calculated as the ratio of the drug concentration in the supernatant to the total drug concentration.

Kinetics of Promazine-Protein Interactions

While equilibrium methods provide a static measure of protein binding, understanding the kinetics—the rates of association and dissociation—offers a more dynamic picture of the drug-protein interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying real-time biomolecular interactions.[24][25]

Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip.[25] In a typical experiment, a protein (e.g., HSA or AAG) is immobilized on the chip surface. A solution containing the small molecule drug (promazine) is then flowed over the surface. The binding of promazine to the immobilized protein causes an increase in mass at the surface, which is detected as a change in the SPR signal.[25][26]

Workflow Diagram:

Caption: SPR Experimental Workflow for Kinetic Analysis.

Experimental Protocol and Data Analysis:

-

Protein Immobilization: Human serum albumin or alpha-1-acid glycoprotein is covalently attached to the surface of an SPR sensor chip.

-

Association Phase: A series of promazine solutions at different concentrations are sequentially injected over the sensor surface. The binding of promazine to the immobilized protein is monitored in real-time, generating an association curve.[26]

-

Dissociation Phase: After the association phase, the flow is switched back to the running buffer, and the dissociation of promazine from the protein is monitored, generating a dissociation curve.[26]

-

Data Fitting: The resulting sensorgrams (plots of SPR response versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).

-

Affinity Determination: The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ).

Data Presentation and Interpretation

The data obtained from these assays are crucial for building pharmacokinetic/pharmacodynamic (PK/PD) models.[4]

Quantitative Data Summary:

| Parameter | Method | Typical Value for Promazine | Significance |

| Percent Bound (%) | Equilibrium Dialysis, Ultracentrifugation | ~94%[1][2] | High binding indicates a smaller fraction of free drug available for therapeutic action. |

| Fraction Unbound (fu) | Equilibrium Dialysis, Ultracentrifugation | ~0.06 | Directly relates to the pharmacologically active drug concentration. |

| Association Rate (kₐ) | Surface Plasmon Resonance | To be determined experimentally | Describes how quickly promazine binds to the protein. |

| Dissociation Rate (kₑ) | Surface Plasmon Resonance | To be determined experimentally | Describes how quickly promazine unbinds from the protein. |

| Dissociation Constant (Kₑ) | Surface Plasmon Resonance | To be determined experimentally | Indicates the affinity of the interaction; a lower Kₑ signifies higher affinity. |

Conclusion: A Self-Validating Approach to Understanding Promazine's Disposition

A thorough investigation of this compound's protein binding is non-negotiable for a complete understanding of its clinical pharmacology. The methodologies described herein—equilibrium dialysis, ultracentrifugation, and surface plasmon resonance—form a complementary and self-validating system. Equilibrium dialysis and ultracentrifugation provide an accurate measure of the extent of binding under equilibrium conditions, which is fundamental for pharmacokinetic modeling. SPR, in turn, offers a deeper, mechanistic insight into the dynamics of the interaction by elucidating the kinetic rate constants.

By integrating the data from these robust assays, researchers and drug development professionals can build a comprehensive profile of promazine's protein binding characteristics. This knowledge is paramount for predicting its distribution, potential for drug-drug interactions, and ultimately, for ensuring its safe and effective use in therapeutic applications.

References

- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Promazine - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of promazine in patients with hepatic cirrhosis--correlation with a novel galactose single point method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum Albumin, Lipid and Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamics of the binding of phenothiazines to human plasma, human serum albumin and alpha 1-acid glycoprotein: a calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased plasma protein binding of propranolol and chlorpromazine mediated by disease-induced elevations of plasma alpha1 acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioagilytix.com [bioagilytix.com]

- 14. enamine.net [enamine.net]

- 15. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 16. Plasma Protein Binding Assay [visikol.com]

- 17. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 18. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 20. Measurement of Protein Binding by Ultracentrifugation [jstage.jst.go.jp]

- 21. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chlorpromazine quantification in human plasma by UPLC-electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A new method for the therapeutic drug monitoring of chlorpromazine in plasma by gas chromatography-mass spectrometry using dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-rad.com [bio-rad.com]

- 25. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

Physicochemical Characterization of Promazine Hydrochloride: A Formulation-Centric Guide

An In-depth Technical Guide for Drug Development Professionals

Introduction

Promazine hydrochloride, a phenothiazine derivative, is an antipsychotic and antiemetic agent historically used for the short-term management of disturbed behavior.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is the bedrock upon which a stable, effective, and safe drug product is built. The journey from a promising API to a viable pharmaceutical formulation is dictated by its intrinsic characteristics, including solubility, stability, and solid-state properties.

This guide provides a formulation-centric examination of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties and their direct implications for formulation strategy, analytical method development, and ultimate clinical performance. The protocols and insights herein are designed to equip researchers and drug development professionals with the necessary knowledge to navigate the challenges inherent in formulating this established compound.

Core Molecular and Physical Attributes

A foundational understanding begins with the molecule itself. These core attributes are the primary identifiers and the basis for all subsequent characterization.

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | [3] |

| Molecular Formula | C₁₇H₂₀N₂S · HCl | [4][5] |

| Molecular Weight | 320.88 g/mol | [4][6] |

| Appearance | White to off-white or faintly yellowish crystalline powder. | [7][8] |

| CAS Number | 53-60-1 | [9] |

These basic identifiers are crucial for raw material specification and are the first step in any analytical workflow. The crystalline nature of the powder immediately directs the formulation scientist to consider solid-state characterization, as detailed in Section 4.0.

Solubility, Dissociation, and Partitioning: The Triad of Bioavailability

The interplay between a drug's ability to dissolve (solubility), its ionization state (pKa), and its affinity for lipid versus aqueous environments (LogP) is the primary determinant of its absorption and bioavailability.

Solubility Profile

Solubility is a critical rate-limiting step for the absorption of orally administered drugs. This compound's solubility is highly dependent on the solvent system and pH.

| Solvent | Solubility | Source |

| Water (pH 7.4) | >48.1 µg/mL | [2] |

| DMSO | ~58 - 64 mg/mL | [4][6] |

| Ether, Benzene | Practically insoluble | [1] |

Formulation Insight: The hydrochloride salt form significantly enhances the aqueous solubility compared to the free base (water solubility of 14.2 mg/L)[1]. However, its solubility is still pH-dependent. In the acidic environment of the stomach, it will be fully protonated and readily soluble. As it transitions to the higher pH of the small intestine, its solubility may decrease, potentially impacting the dissolution rate. For liquid formulations, such as oral syrups, the pH of the vehicle is a critical parameter to control to ensure the drug remains in solution.[10]

Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% unionized. As a tertiary amine, this compound has a basic pKa.

-

pKa: ~10.4 (Aqueous, 25°C)[11]

Formulation Insight: This high pKa value confirms that this compound will be predominantly in its ionized, cationic form throughout the physiological pH range of the gastrointestinal tract (pH 1-8). While this ionized state promotes solubility in the aqueous GI fluid, it can be less favorable for passive diffusion across the lipid membranes of the intestinal epithelium. This characteristic is a key consideration for predicting absorption kinetics and potential food effects.

The following diagram illustrates the relationship between these key physicochemical properties and their influence on formulation strategy.

Caption: Interplay of key physicochemical properties and their impact on formulation.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity.

Formulation Insight: The LogP of the free base is high, indicating significant lipophilicity. This is essential for crossing the blood-brain barrier to exert its antipsychotic effects. However, the LogP of the hydrochloride salt is lower, reflecting its greater water solubility. During formulation, it is the properties of the salt that are most relevant for dissolution, while the intrinsic lipophilicity of the free base, which exists in equilibrium, governs membrane permeation.

Solid-State Characterization

The physical form of the API in a solid dosage form can profoundly affect its manufacturing, stability, and performance.

Melting Point

The melting point is a fundamental thermal property used for identification and as an indicator of purity.

-

Melting Point: 174-176°C[3]

Formulation Insight: This relatively high melting point suggests good thermal stability under typical manufacturing conditions, such as drying and milling. It is a critical parameter for techniques like Differential Scanning Calorimetry (DSC), which is used to assess purity and detect potential interactions with excipients.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. While no definitive studies on this compound polymorphism were identified in the literature, the phenomenon is well-documented for the structurally similar phenothiazine, promethazine hydrochloride, which exhibits at least two distinct polymorphic forms.[12][13]

Formulation Insight: The potential for polymorphism in this compound cannot be ignored. Different polymorphs can have different solubilities, dissolution rates, and stabilities. A transition from a more soluble metastable form to a less soluble stable form during storage could lead to a critical loss of efficacy. Therefore, a comprehensive polymorphic screen is a mandatory step in early-phase development.

Experimental Protocol: Polymorphic Screening via DSC

Objective: To identify potential polymorphic transitions, determine the melting point, and assess the purity of a this compound sample.

Methodology:

-

Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to seal. Prepare an empty, sealed pan to serve as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to approximately 200°C under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak corresponds to the melting of the substance. The onset temperature of this peak is taken as the melting point. The presence of multiple peaks or transitions before the final melting point may indicate the presence of different polymorphs or solvates.

Stability Profile and Degradation Pathways

Promazine, like other phenothiazines, is susceptible to degradation, primarily through oxidation. Understanding its stability is paramount for developing a robust formulation with an acceptable shelf life.

Key Stability Factors

-

pH: Promazine HCl is maximally stable at a pH of 6.5.[1] Stability decreases as the pH becomes more acidic or alkaline.[14]

-

Oxidation: The molecule is prone to oxidation upon prolonged exposure to air, which can cause a color change to blue or pink.[1] The primary sites of oxidation are the sulfur atom in the phenothiazine ring and the tertiary amine in the side chain.[15][16]

-

Light: The compound is light-sensitive (photosensitive).[15] Formulation and storage must involve protection from light, often through the use of amber or opaque packaging.[8][17]

Degradation Pathways

The primary degradation pathways involve oxidation, leading to the formation of promazine sulfoxide and promazine N-oxide.[15][18] These pathways are analogous to those observed for chlorpromazine and promethazine.[19][20]

Caption: Primary degradation pathways of this compound.

Formulation Insight: To ensure product stability, liquid and semi-solid formulations may require the inclusion of antioxidants (e.g., ascorbic acid) and chelating agents to sequester trace metal ions that can catalyze oxidation.[15] The pH of aqueous formulations must be buffered close to the point of maximum stability (pH 6.5).[1] For all dosage forms, packaging that protects against light and oxygen ingress is mandatory.

Experimental Protocol: Forced Degradation Study by HPLC

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating promazine from its potential degradants. A C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer is a common starting point.[21][22][23] UV detection is typically performed around 254-258 nm.[21][23]

-

Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2-8 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 2-8 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solid drug or solution at 80°C for 24-48 hours.

-

Photolytic: Expose solution to high-intensity UV light (e.g., ICH option 1 or 2).

-

-

Analysis: Analyze the stressed samples by HPLC. A stability-indicating method is one that can resolve all the degradation product peaks from the parent promazine peak and from each other.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples to ensure there are no co-eluting impurities.

Conclusion

The successful formulation of this compound hinges on a comprehensive understanding and strategic mitigation of its key physicochemical liabilities. Its pH-dependent solubility, high pKa, and susceptibility to oxidative and photolytic degradation present distinct challenges. However, these are well-defined and can be addressed through rational formulation design. Key strategies include the use of the hydrochloride salt to ensure adequate solubility, careful pH control and the inclusion of antioxidants in liquid formulations, rigorous polymorphic screening for solid dosage forms, and universal protection from light. By grounding formulation development in these fundamental physicochemical principles, scientists can create robust, stable, and effective this compound drug products.

References

- 1. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C17H21ClN2S | CID 5887 - PubChem [pubchem.ncbi.nlm.nih.gov]